molecular formula C18H17N3O4S2 B5553775 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

Cat. No.: B5553775
M. Wt: 403.5 g/mol
InChI Key: AEGAXTDQFXZZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.06604838 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Quinoline derivatives are central to numerous chemical synthesis and reactivity studies. For example, Aleksandrov et al. (2020) discussed the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, highlighting the compound's potential in electrophilic substitution reactions to form various derivatives with potential applications in material science and pharmaceuticals Aleksandrov, Zablotskii, & El’chaninov, 2020.

Antiproliferative and Anticancer Activity

The search for novel antiproliferative agents often involves quinoline derivatives due to their promising cytotoxic activities against cancer cell lines. Pirol et al. (2014) synthesized amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, demonstrating significant antiproliferative activity, which could be an area of exploration for 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014.

Photocatalytic and Electrochemical Applications

Quinoline derivatives have been explored for their photocatalytic and electrochemical properties. Li et al. (2020) investigated octamolybdate complexes constructed from quinoline-imidazole-monoamide ligands, revealing their potential in electrocatalytic activities and photocatalytic degradation of organic dyes Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020.

Antimalarial and Antiviral Research

Quinoline derivatives are key in antimalarial and antiviral drug development. Patel et al. (2015) optimized quinazoline-4(3H)-ones derivatives as potent antimalarial leads, indicating the potential of quinoline-based compounds in treating infectious diseases Patel, Vanparia, Gandhi, Patel, Dixit, Chudasama, & Dixit, 2015.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-12-9-17(20-25-12)19-18(22)16-10-14(11-26-16)27(23,24)21-8-4-6-13-5-2-3-7-15(13)21/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGAXTDQFXZZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.